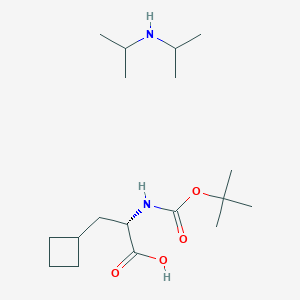

![molecular formula C12H22N2O2 B3097381 Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1310381-28-2](/img/structure/B3097381.png)

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Descripción general

Descripción

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a solid substance . It has a molecular weight of 226.32 . The predicted density is 1.112±0.06 g/cm3, and the predicted boiling point is 306.5±25.0 °C .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities . The research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Stereocontrolled Formation of Bicyclic Scaffold

Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This compound plays a crucial role in these processes .

Research Use Only

This compound is marked as "Research Use Only" , indicating its primary use in scientific research and not for commercial or therapeutic applications.

Heterocyclic Building Blocks

The compound is classified under heterocyclic building blocks , suggesting its use in the synthesis of complex organic molecules with multiple rings, which are often found in bioactive compounds.

Commercial Availability

The compound is commercially available , indicating its demand in various research and industrial applications. It’s available from suppliers like Manchester Organics .

Direcciones Futuras

Macrocyclic compounds like Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate are becoming recognized as successful methods for targeting low-druggability targets, such as antimicrobials and protein-protein interaction (PPI) targets . This suggests potential future directions in the development of new drugs and therapies.

Mecanismo De Acción

Target of Action

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . Macrocyclic compounds are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPIs) .

Mode of Action

The exact mode of action of Tert-butyl anti-8-amino-3-azabicyclo[32It’s known that macrocyclic compounds like this often work by disrupting protein-protein interactions . These interactions are crucial for many biological processes, and their disruption can lead to various effects, depending on the specific proteins involved.

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl anti-8-amino-3-azabicyclo[32Given its classification as a macrocyclic compound, it’s likely that it affects pathways involving protein-protein interactions . The downstream effects would depend on the specific proteins and pathways involved.

Result of Action

The molecular and cellular effects of Tert-butyl anti-8-amino-3-azabicyclo[32As a macrocyclic compound, it’s likely to have diverse effects depending on the specific protein-protein interactions it disrupts .

Propiedades

IUPAC Name |

tert-butyl (1R,5S)-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEQZRPOOJVDHJ-ULKQDVFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)

![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)